![molecular formula C33H66N6O2 B12558816 N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 147412-64-4](/img/structure/B12558816.png)

N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

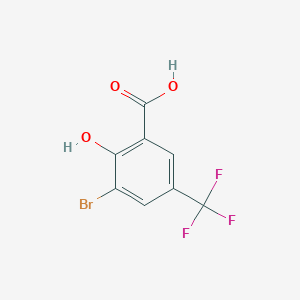

N~2~,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina es un compuesto perteneciente a la clase de las 1,3,5-triazinas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la industria. La estructura de este compuesto incluye un anillo de triazina sustituido con dos grupos dodeciloxipropil, lo que confiere propiedades químicas y físicas únicas.

Métodos De Preparación

La síntesis de N2,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina típicamente implica la reacción de cloruro de cianúrico con las aminas apropiadas. Las condiciones de reacción a menudo incluyen el uso de solventes como 1,4-dioxano o 1,2-dicloroetano y pueden requerir reflujo para lograr altos rendimientos . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia.

Análisis De Reacciones Químicas

N~2~,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina puede sufrir diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro en el anillo de triazina son reemplazados por otros nucleófilos como aminas o alcóxidos.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas, lo que lleva a la formación de diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reacciones de Acoplamiento: Puede actuar como un ligando en reacciones de acoplamiento catalítico, como el acoplamiento de Suzuki-Miyaura, donde estabiliza las nanopartículas de paladio y facilita la reacción en medios acuosos.

Aplicaciones Científicas De Investigación

N~2~,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de N2,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina implica su interacción con dianas moleculares específicas. Como ligando, puede estabilizar nanopartículas metálicas, facilitando reacciones catalíticas. La estructura del anillo de triazina permite diversas sustituciones, lo que permite que el compuesto interactúe con diferentes dianas y vías biológicas, lo que lleva a sus diversas actividades biológicas .

Comparación Con Compuestos Similares

N~2~,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina puede compararse con otros derivados de triazina similares:

Hexametilmelamina: Conocida por sus propiedades antitumorales, se utiliza clínicamente para tratar ciertos cánceres.

2-Amino-4-morfolino-1,3,5-triazina: Otro derivado de triazina con aplicaciones clínicas en el tratamiento del cáncer.

Hidroximetilpentametilmelamina: El metabolito hidroxilado de la hexametilmelamina, que muestra una actividad biológica significativa.

Estas comparaciones resaltan las propiedades y aplicaciones únicas de N2,N~4~-Bis[3-(dodeciloxi)propil]-1,3,5-triazina-2,4,6-triamina, particularmente su papel en reacciones catalíticas y potenciales actividades biológicas.

Propiedades

Número CAS |

147412-64-4 |

|---|---|

Fórmula molecular |

C33H66N6O2 |

Peso molecular |

578.9 g/mol |

Nombre IUPAC |

2-N,4-N-bis(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C33H66N6O2/c1-3-5-7-9-11-13-15-17-19-21-27-40-29-23-25-35-32-37-31(34)38-33(39-32)36-26-24-30-41-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H4,34,35,36,37,38,39) |

Clave InChI |

CDWWOQRJQVQDLA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)N)NCCCOCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)

![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)

![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)

![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)

![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)